molecular formula C11H11ClN2O B2921294 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide CAS No. 1507013-00-4

2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide

Cat. No.: B2921294
CAS No.: 1507013-00-4
M. Wt: 222.67
InChI Key: KEVDKNPKZVZSDH-UHFFFAOYSA-N
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Description

2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide is a chemical compound for research use only. This small molecule features a chloro-propanamide backbone linked to a 2-cyanophenyl group with an N-methyl substitution. Compounds with similar chloro-propanamide structures have been investigated in various scientific fields, such as medicinal chemistry, serving as key intermediates or potential modulators for biological targets . Researchers can utilize this substance in exploratory studies, including but not limited to, the synthesis of more complex molecules, the development of novel pharmacologically active compounds, or as a standard in analytical method development. This product is intended for use by qualified laboratory professionals. It is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-8(12)11(15)14(2)10-6-4-3-5-9(10)7-13/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVDKNPKZVZSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide typically involves the reaction of 2-cyanophenylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then treated with methylamine to yield the final product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and improved yields. The use of automated systems and reactors ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products

    Nucleophilic substitution: Products include substituted amides or thiol derivatives.

    Hydrolysis: Products include 2-cyanophenylacetic acid and methylamine.

    Reduction: Products include 2-amino-N-(2-cyanophenyl)-N-methylpropanamide.

Scientific Research Applications

2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and cyanophenyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and catalytic function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide C₁₂H₁₂ClN₂O 241.7 2-chloro, N-methyl, 2-cyanophenyl Potential pharmaceutical intermediate -
2-Chloro-N-[2-(4-chlorophenoxy)ethyl]-N-methylpropanamide C₁₃H₁₆Cl₂NO₂ 298.2 4-chlorophenoxyethyl, N-methyl Commercial availability (Santa Cruz Biotechnology); possible agrochemical use
2-Chloro-N-[(3-fluorophenyl)methyl]-N-methylpropanamide C₁₁H₁₃ClFNO 229.7 3-fluorobenzyl, N-methyl Fluorine enhances electronegativity; may improve target binding
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) C₁₄H₂₀ClNO₂ 270.8 Diethylphenyl, methoxymethyl Herbicide; acetamide backbone with shorter chain
2-Chloro-N-(3-(triethoxysilyl)propyl)propanamide (CTP) C₁₁H₂₃ClNO₃Si 296.8 Triethoxysilylpropyl Surface-immobilizable initiator for polymer brushes
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.7 4-ethylcyclohexyl Higher lipophilicity (XLogP3: 2.8)

Key Observations

Alachlor () and dimethenamid are herbicidal chloroacetamides, highlighting how chain length (acetamide vs. propanamide) and substituents (e.g., methoxymethyl) dictate agricultural applications .

Physicochemical Properties :

  • The triethoxysilyl group in CTP () enables surface immobilization, a unique application distinct from pharmaceutical or agrochemical roles of other analogs .
  • Lipophilicity trends (e.g., XLogP3 = 2.8 for 4-ethylcyclohexyl analog in ) suggest that bulkier substituents increase hydrophobicity, impacting membrane permeability .

Biological Activity

2-Chloro-N-(2-cyanophenyl)-N-methylpropanamide is a synthetic organic compound with significant potential in medicinal chemistry. Its structure comprises a chloro group, a cyanophenyl moiety, and a methyl group attached to the nitrogen atom of the propanamide backbone. This unique arrangement enhances its biological activity, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H12_{12}ClN3_{3}O. The presence of the chloro and cyanophenyl groups contributes to its reactivity and interaction with biological targets.

PropertyValue
Molecular Weight227.68 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Research indicates that this compound may exert its biological effects through interactions with specific enzymes or receptors. The chloro and cyanophenyl groups likely enhance binding affinity, allowing the compound to inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access and catalytic functions .

Biological Activity

Studies have explored the biological activity of this compound in various contexts:

  • Anticancer Activity : Preliminary investigations suggest that derivatives similar to this compound may exhibit anticancer properties by targeting androgen receptors in prostate cancer cells .
  • Anticonvulsant Effects : Some analogs have shown promise in animal models for their anticonvulsant effects, indicating potential applications in treating neurological disorders .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could lead to therapeutic benefits in diseases where these enzymes play a critical role .

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that structurally related compounds can inhibit tumor cell growth in various cancer models, including prostate cancer. For example, compound 26f , a derivative with similar structural features, exhibited significant inhibitory effects on tumor growth in xenograft models .
  • Neuropharmacological Research : A study investigating the effects of related amide compounds found that certain derivatives had low clearance rates but high bioavailability in mice, leading to successful testing for anticonvulsant properties .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other compounds having similar structures:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(4-cyanophenyl)-N-methylpropanamideSimilar amide structure with different phenyl substitutionPotentially different biological activities due to substitution
N-(2-Cyanophenyl)acetamideLacks chloro group but retains cyanophenyl moietySimpler structure may lead to different reactivity
N-Methyl-N-(4-chlorophenyl)propanamideSimilar backbone but different phenyl substitutionVariation in electronic properties affects biological activity

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